(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This compound belongs to a class of spirocyclic compounds that are characterized by their unique structural features and biological activities.
The compound can be synthesized through various chemical reactions involving multiple steps and reagents. Its detailed synthesis pathways have been documented in scientific literature focusing on organic synthesis and drug development.
This compound can be classified as a spirocyclic indole derivative, featuring multiple functional groups such as acetyl, difluoro, and prop-2-enyl moieties. Its complex structure places it within the realm of synthetic organic chemistry and medicinal chemistry due to its potential therapeutic applications.
The synthesis of (11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione typically involves a multi-step synthetic route:
The technical aspects of the synthesis require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione is intricate due to its spirocyclic nature and multiple functional groups.
Key structural features include:
The compound can participate in various chemical reactions due to its functional groups:
Each reaction pathway requires specific conditions such as solvents and catalysts to optimize yield and selectivity. Reaction kinetics may also be studied to understand the efficiency of each step in the synthetic pathway.
The mechanism of action for (11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione is not fully elucidated but is believed to involve:
Experimental studies would typically involve assessing the compound's effects on target cells or enzymes to elucidate its mechanism further.
The physical properties of (11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione include:
Chemical properties include:
The potential applications of (11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione span various fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1